beta-D-Nojirimycin pyranose
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1932485-16-9 |
|---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
BGMYHTUCJVZIRP-DVKNGEFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](N1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(N1)O)O)O)O)O |
Origin of Product |
United States |
Contextualization of Carbohydrate Active Enzymes and Glycoconjugates in Biological Systems
Carbohydrate-active enzymes (CAZymes) are a broad and diverse group of enzymes responsible for the synthesis, modification, and degradation of carbohydrates. mdpi.comresearchgate.netnih.govnews-medical.netmdpi.com These enzymes play a critical role in a vast array of biological processes, including metabolic pathways, the construction and breakdown of biopolymers like cellulose (B213188) and starch, and the glycosylation of proteins and lipids. mdpi.commdpi.com The CAZy database classifies these enzymes into several families, including glycoside hydrolases (GHs), glycosyltransferases (GTs), polysaccharide lyases (PLs), and carbohydrate esterases (CEs). mdpi.comresearchgate.net
Glycoconjugates are complex molecules formed by the covalent bonding of carbohydrates (glycans) to other biomolecules such as proteins or lipids. longdom.orgrahacollege.co.innih.govbenthamdirect.com These molecules are fundamental components of cell membranes and the extracellular matrix, where they are involved in a multitude of cellular functions. longdom.orgrahacollege.co.innih.gov Their roles are diverse and crucial, encompassing cell-cell recognition, signaling, and immune responses. longdom.orgrahacollege.co.inbenthamdirect.combenthamscience.com For instance, glycoproteins, which are proteins linked to carbohydrates, are vital for processes like protein folding and cell adhesion. longdom.orgrahacollege.co.in Similarly, glycolipids, which consist of lipids attached to carbohydrates, are key players in cell recognition and signal transduction. rahacollege.co.inbenthamdirect.com The intricate structures of glycoconjugates are determined by the specific actions of glycosyltransferases and other modifying enzymes. rahacollege.co.in
The study of glycans and their roles in biology, known as glycobiology, has revealed their importance in both normal physiological functions and disease processes. longdom.orgbenthamdirect.combenthamscience.com Alterations in the glycosylation patterns on cell surfaces can serve as biomarkers for certain diseases, including cancer. benthamdirect.combenthamscience.com The profound influence of carbohydrate-active enzymes and glycoconjugates on biological systems underscores their significance as targets for scientific investigation and therapeutic development. benthamdirect.comnih.govunimib.it
Overview of Iminosugars As Glycosidase Inhibitors and Carbohydrate Mimetics
Iminosugars are a significant class of compounds that are structurally similar to carbohydrates but have a nitrogen atom replacing the oxygen in the ring. unimib.itresearchgate.netsoci.org This structural analogy allows them to be recognized by and interact with carbohydrate-processing enzymes, acting as carbohydrate mimetics. unimib.itresearchgate.netsoci.orgresearchgate.net Their unique properties, such as chemical and metabolic stability and high water solubility, make them attractive candidates for research and therapeutic applications. soci.org
A primary function of iminosugars is their ability to act as potent inhibitors of glycosidases, which are enzymes that catalyze the cleavage of glycosidic bonds. researchgate.netmagtech.com.cn By mimicking the transition state of the enzymatic reaction, iminosugars can effectively block the active sites of these enzymes. researchgate.net This inhibitory activity has far-reaching implications, as glycosidases are involved in a wide range of biological processes. nih.gov
The ability of iminosugars to modulate the activity of carbohydrate-processing enzymes has led to their investigation for various therapeutic purposes. researchgate.netresearchgate.net For example, their capacity to inhibit specific glycosidases is the basis for their use in managing conditions related to carbohydrate metabolism. soci.org Furthermore, some iminosugars have been found to act as pharmacological chaperones, assisting in the proper folding of mutant enzymes in certain genetic disorders. unimib.it The diverse biological activities of iminosugars continue to drive research into the synthesis of new derivatives with enhanced potency and selectivity. nih.govmagtech.com.cn
Historical Discovery and Initial Research Significance of Nojirimycin
Identification of Natural Sources and Isolation Strategies for Nojirimycin
Nojirimycin was initially discovered in the culture broth of various Streptomyces species. csic.essoci.org The first isolation was from a Streptomyces species found in the soil of Hokkaido, Japan. nih.gov Subsequently, Streptomyces nojiriensis, originally isolated from soil near Lake Nojiri in Japan, was identified as a producer of nojirimycin. wikipedia.org Other Streptomyces species, including Streptomyces lavendulae and Streptomyces ficellus, have also been reported to produce this iminosugar. nih.govnih.gov Beyond bacteria, nojirimycin and its derivatives have been found in plants like those of the genus Morus (mulberry). csic.esnih.gov
The isolation of nojirimycin from these natural sources typically involves extraction and purification techniques that leverage the compound's unique chemical properties. For microbial sources, the fermentation broth is the starting material. Common strategies include:
Ion-exchange chromatography: This method separates molecules based on their net charge. As nojirimycin is an amino sugar, it can be effectively purified using cation exchange resins.
Adsorption chromatography: Macroporous adsorbent resins are used to separate nojirimycin from other components in the extract. researchgate.net
High-Performance Liquid Chromatography (HPLC): This technique is often used for the final purification and quantification of nojirimycin.
A summary of natural sources for nojirimycin and related compounds is presented in the table below.
| Organism/Plant | Compound(s) |
| Streptomyces nojiriensis | Nojirimycin |
| Streptomyces lavendulae | Nojirimycin, Nojirimycin B |
| Streptomyces ficellus | Nojirimycin |
| Streptomyces subrutilus | Deoxynojirimycin, Deoxymannonojirimycin |
| Bacillus species | 1-Deoxynojirimycin |
| Morus species (Mulberry) | 1-Deoxynojirimycin |
| Commelina communis (Dayflower) | 1-Deoxynojirimycin |
Enzymatic Pathways and Molecular Mechanisms of Iminosugar Biosynthesis
The biosynthesis of nojirimycin and its derivatives, such as 1-deoxynojirimycin (DNJ), has been a subject of extensive research. The pathways can differ between organisms, but a common precursor is glucose. researchgate.netejbiotechnology.info
In Streptomyces species, the biosynthesis of nojirimycin is understood to begin with D-glucose. csic.es The proposed pathway in Streptomyces lavendulae starts with fructose-6-phosphate, a derivative of glucose from the glycolysis pathway. nih.gov This is followed by a series of enzymatic reactions including amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction to yield the final nojirimycin molecule. nih.gov A key cyclization step is the C2-N-C6 reaction. researchgate.netnih.gov
Genome analysis of Streptomyces nojiriensis has revealed biosynthetic gene clusters (BGCs) responsible for producing nojirimycin. nih.govbohrium.com These clusters contain genes encoding the necessary enzymes for the biosynthetic pathway. For instance, in Streptomyces lavendulae, key genes identified include aspC (encoding a putative transaminase), MJ0374-1 and MJ0374-2 (encoding a phosphatase), and frmA-1, frmA-2, and adhD (encoding a Zn-dependent dehydrogenase). ejbiotechnology.info
In some bacteria like Bacillus amyloliquefaciens, a gene cluster responsible for DNJ biosynthesis has also been identified. csic.es The biosynthesis in Bacillus subtilis also utilizes glucose as a precursor, with mannojirimycin and nojirimycin acting as intermediates in the formation of 1-deoxynojirimycin. csic.es
The biosynthetic pathway in mulberry plants, however, appears to start from lysine (B10760008). semanticscholar.org Lysine is converted through a series of steps involving enzymes like lysine decarboxylase (LDC) and amine oxidase (AOC) to form piperidine (B6355638), which is then further modified to produce DNJ. semanticscholar.org
The key steps and intermediates in the biosynthesis of nojirimycin and 1-deoxynojirimycin in Streptomyces are summarized below.
| Precursor | Intermediate(s) | Final Product(s) | Key Reactions |
| D-Glucose | Fructose-6-phosphate, 2-amino-2-deoxy-D-mannitol-6-phosphate, 2-amino-2-deoxy-D-mannitol | Nojirimycin, 1-Deoxynojirimycin | Amination, Dephosphorylation, Oxidation, C2-N-C6 Cyclization, Dehydration, Reduction |
Chemoenzymatic and Chemical Synthesis Strategies for Beta-D-Nojirimycin Pyranose
The construction of the nojirimycin scaffold has been approached through various innovative synthetic routes, combining both chemical and enzymatic methods to achieve high stereoselectivity and efficiency.
The precise control of stereochemistry is paramount in the synthesis of iminosugars, as their biological activity is highly dependent on their configuration. nih.gov Researchers have developed numerous diastereoselective and stereocontrolled routes to access this compound and its stereoisomers.
One notable strategy involves the use of chiral building blocks derived from readily available starting materials. For instance, a concise and stereocontrolled synthesis of (+)-1-deoxynojirimycin was achieved from an L-serine-derived Garner's aldehyde. aalto.fi This approach highlights the use of a chiral pool strategy to establish the desired stereocenters. Another method utilized a proline-catalyzed asymmetric α-aminoxylation of an aldehyde derived from L-aspartic acid to efficiently synthesize 1-deoxygalactonojirimycin and 1-deoxyaltronojirimycin, demonstrating how the choice of catalyst can dictate the absolute configuration of multiple stereogenic centers. nih.gov
Furthermore, a highly efficient non-chiral-pool synthesis of (+)-1-deoxynojirimycin has been reported with complete stereocontrol over 11 steps. researchgate.net Key transformations in various syntheses include Sharpless dihydroxylation and epoxidation, followed by regio- and stereoselective aminolysis of vinyl epoxides. researchgate.net The diastereoselective reduction of oximes has also been a critical step in establishing the correct stereochemistry at the C-5 position. For example, the synthesis of (+)-nojirimycin from 2,3,4,6-tetra-O-benzyl-D-glucopyranose involved the conversion of a ketone to an oxime, followed by a diastereoselective reduction with lithium aluminium hydride to introduce the 5-amino group with the desired D-gluco configuration. rsc.org
A general strategy for the synthesis of nojirimycin C-glycosides with full stereocontrol has been developed, relying on the addition of organometallic reagents to an L-sorbose-derived imine. The diastereoselectivity of this addition, which determines the α- or β-configuration at the pseudoanomeric center, can be controlled by the presence or absence of an external Lewis acid. nih.govacs.org
Sugar-derived lactams have emerged as versatile precursors for the synthesis of nojirimycin and its derivatives. mdpi.comnih.govdntb.gov.ua An efficient method involves the partial reduction of sugar-derived lactams using Schwartz's reagent to form cyclic imines in situ. These intermediates can then undergo tandem stereoselective nucleophilic addition of cyanide or a silyl (B83357) enol ether. mdpi.comnih.govdntb.gov.ua For example, treatment of a gluco-lactam with Schwartz's reagent, followed by TMSOTf-mediated addition of trimethylsilyl (B98337) cyanide, afforded a nitrile intermediate which was then hydrogenated to yield a gluconojirimycin derivative. mdpi.com This strategy has also been extended to the direct asymmetric synthesis of tetrazole-functionalized 1-deoxynojirimycin derivatives via a Ugi–azide multicomponent reaction following the reductive functionalization of the lactam. d-nb.info
Other notable precursors include D-glucose, from which 1-deoxynojirimycin derivatives have been synthesized via a sequence involving an intramolecular Huisgen reaction and subsequent aziridine (B145994) ring-opening. researchgate.net A short and simple synthesis of (+)-nojirimycin and (+)-1-deoxynojirimycin has been achieved from 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone through a stereoselective reductive amination. researchgate.net
A chemoenzymatic approach for the synthesis of 1-deoxynojirimycin involves the reductive amination of D-glucopyranose to produce 1-amino-1-deoxy-D-sorbitol. jchemlett.com This method is notable for its conciseness, requiring only four steps and minimal use of protecting groups. jchemlett.com
Glycosylated 1-deoxynojirimycin (DNJ) derivatives represent a class of iminosugars with potential applications as inhibitors of endoglycosidases. universiteitleiden.nl Synthetic strategies towards these complex molecules can be categorized into three main approaches: enzymatic glycosylation of DNJ derivatives, chemical glycosylation of DNJ derivatives, and synthesis from disaccharide precursors. universiteitleiden.nl
Enzymatic methods often employ glycohydrolases for transglycosylation reactions. For instance, rice α-glucosidase has been used to synthesize 3-O-α-d-glucopyranosyl-, 4-O-α-d-glucopyranosyl-, and 2-O-α-d-glucopyranosyl-N-(benzyloxycarbonyl)-1-deoxynojirimycin. researchgate.net Similarly, yeast β-glucosidase has been shown to have high transglucosylation activity, affording 2-O-β-d-glucopyranosyl- and 4-O-β-d-glucopyranosyl-N-(benzyloxycarbonyl)-1-deoxynojirimycin. researchgate.net
Chemical synthesis strategies often start from commercially available or synthetically prepared disaccharides. A general route involves a double reductive amination protocol. This strategy has been successfully applied to synthesize 6-O-(α-D-galactopyranosyl)-1-deoxynojirimycin from melibiose, 4-O-(α-D-glucopyranosyl)-1-deoxynojirimycin from maltose (B56501), 4-O-(β-D-glucopyranosyl)-1-deoxynojirimycin from cellobiose, and 4-O-(β-D-galactopyranosyl)-1-deoxynojirimycin from lactose. universiteitleiden.nl The key steps in this process include selective exposure of the anomeric center, reduction to a 1,5-diol, oxidation to a keto-aldehyde, and subsequent double reductive amination. universiteitleiden.nl
The development of novel iminosugar scaffolds aims to expand the structural diversity and fine-tune the biological activity of this class of compounds. acs.orgcsic.es A significant approach involves the use of bicyclic carbamate-type sp2-iminosugars as versatile starting materials. acs.orgcsic.esnih.gov These sp2-iminosugars can serve as precursors to acyliminium cations, which can then react with various nucleophiles, including carbon nucleophiles, in a stereoselective manner. acs.orgcsic.esnih.gov This methodology allows for the synthesis of nojirimycin α-C-glycosides with total stereoselectivity. acs.orgnih.gov
Another innovative strategy focuses on the direct functionalization of sugar-derived lactams to introduce novel functionalities. For example, a Schwartz's reagent-mediated reductive amide functionalization followed by a variant of the Ugi–azide multicomponent reaction has been used to synthesize tetrazole-functionalized 1-deoxynojirimycin derivatives. d-nb.info This approach creates hybrid molecules incorporating both an iminosugar and a tetrazole moiety. d-nb.info
Furthermore, the synthesis of iminosugar 1-phosphonates, which are analogues of nojirimycin C-glycosides, has been achieved. nih.govacs.org This extends the range of accessible glycoconjugate mimetics where the glycosidic linkage is replaced by an imino-C-glycosidic bond. nih.govacs.org The development of conformationally restricted bicyclic nojirimycin derivatives incorporating functional groups like amines, ureas, and guanidines has also been explored to create analogues that may better mimic the transition state of glycosidase-catalyzed reactions. figshare.com
Preparation and Structural Elucidation of this compound Analogues
The synthesis and characterization of analogues of this compound are crucial for structure-activity relationship studies and the development of more potent and selective enzyme inhibitors.
N-alkylation of the nojirimycin and deoxynojirimycin core is a common strategy to modulate their biological activity. A variety of N-alkylated derivatives have been prepared and studied.
One straightforward approach involves the reductive amination of a suitable iminosugar precursor with an aldehyde. For example, N-alkylated iminosugars have been prepared by the reductive amination of a partially protected nojirimycin precursor with butanal and octanal. acs.org An efficient one-pot synthesis of 1,6-dideoxy-N-alkylated nojirimycin derivatives has also been developed, providing good yields and high stereoselectivity. nih.gov
Modifications at other positions in conjunction with N-alkylation have also been explored. A facile synthesis of 6-O-alkylated-N-octyl-1-deoxynojirimycin derivatives has been described, starting from 2,3,4-tri-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol. tandfonline.comtandfonline.com This route involves reductive amination to introduce the N-octyl group, followed by alkylation of the 6-O-position. tandfonline.comtandfonline.com
The synthesis of N-alkylated deoxynojirimycin derivatives with terminal tertiary amines has been reported, leading to compounds with potent and selective inhibitory activity against β-glucosidase. nih.gov Additionally, derivatives bearing thiolated, fluorinated, or unsaturated N-alkyl chains have been synthesized. rsc.org Fluorine was introduced via hydrofluorination using a superacid catalyst, while the thiol group was incorporated using a thiol-ene click reaction. rsc.org
The structural elucidation of these N-alkylated derivatives is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and stereochemistry of the synthesized compounds. tandfonline.com
Exploration of 1-Azasugar Derivatives (e.g., Isofagomine)
Isofagomine, a notable 1-azasugar derivative where the ring nitrogen occupies the anomeric position, has garnered considerable attention due to its potent and selective inhibition of β-glucosidases. clockss.org Its synthesis has been approached through various innovative strategies, often starting from carbohydrates or chiral building blocks.
Another versatile approach utilizes a chiral N-Boc-5-hydroxy-3-piperidene intermediate. acs.org This common building block can be transformed into isofagomine through stereoselective epoxidation and subsequent regioselective ring-cleavage, a method that offers a high degree of stereocontrol. acs.org An asymmetric synthesis employing a csic.esnih.gov-Wittig rearrangement as the key step has also been successfully developed, starting from the same chiral piperidene precursor, allowing for the synthesis of all stereoisomers of isofagomine. clockss.org
Further synthetic explorations have started from D-mannitol-derived nitroolefins, implementing an aza-Claisen rearrangement of 2-C-hydroxymethyl glycals as a pivotal step. researchgate.net Additionally, methods involving an aldol-Cannizzaro reaction of α-D-xylopentodialdose have been reported for creating 5-hydroxy substituted isofagomine analogues. nih.govrsc.org These varied methodologies highlight the chemical ingenuity applied to access isofagomine and its derivatives, providing routes to novel compounds with potential therapeutic applications. google.com
Table 1: Selected Synthetic Strategies for Isofagomine
| Starting Material | Key Reaction(s) | Target Analogue(s) | Reference(s) |
| D-Arabinose | C-4 oxidation, Henry reaction | Isofagomine | nih.gov |
| Chiral N-Boc-5-hydroxy-3-piperidene | Stereoselective epoxidation, Regioselective ring-cleavage | Isofagomine, Homoisofagomine | acs.org |
| Chiral N-Boc-5-hydroxy-3-piperidene | csic.esnih.gov-Wittig rearrangement | All stereoisomers of Isofagomine | clockss.org |
| D-Mannitol derived nitroolefins | Aza-Claisen rearrangement | Isofagomine | researchgate.net |
| α-D-Xylopentodialdose | Aldol-Cannizzaro reaction | 5-hydroxy substituted isofagomine analogues | nih.govrsc.org |
Bicyclic and Conformationally Restricted Iminosugar Analogues
To enhance the specificity and binding affinity of iminosugar inhibitors, researchers have developed bicyclic and conformationally restricted analogues of nojirimycin. By locking the pyranose ring into a specific conformation, these analogues can more closely mimic the transition state of the enzymatic glycoside hydrolysis, leading to improved inhibitory activity.
A variety of novel nojirimycin-derived bicyclic structures have been synthesized, incorporating cyclic carbamate, urea, and guanidine (B92328) moieties. These compounds are typically prepared from suitably protected α-C-vinylnojirimycin or α-C-allylnojirimycin precursors. nih.gov Another strategy involves the synthesis of bicyclic iminosugar C-glycosides built upon an octahydrofuro[3,2-b]pyridine (B59362) framework. A key step in this approach is a debenzylative iodocycloetherification of a C-allyl iminosugar, which introduces a halogen that can be further functionalized. nih.gov The fused tetrahydrofuran (B95107) ring in these molecules forces the piperidine ring into a flattened 4C1 conformation. nih.gov
Molecular-diversity-oriented approaches have been employed to prepare bicyclic sp2-iminosugar glycomimetics related to nojirimycin. semanticscholar.org These syntheses capitalize on the intramolecular nucleophilic addition of atoms within cyclic iso(thio)ureas and guanidines to a masked carbonyl group of a monosaccharide. semanticscholar.org This rearrangement results in bicyclic structures whose stereochemistry is controlled by the anomeric effect. semanticscholar.org Thiourea adducts of nojirimycin α-C-glycosides have also been cyclized to form bicyclic iminooxazolidine structures. csic.esacs.org Furthermore, a bicyclo[2.2.2] analogue of 1-deoxynojirimycin has been synthesized from 1,5-anhydro-D-glucitol, representing a highly conformationally restricted aza-sugar. researchgate.netresearchgate.net
Table 2: Methodologies for Bicyclic Nojirimycin Analogues
| Synthetic Approach | Key Precursor / Intermediate | Resulting Bicyclic System | Reference(s) |
| Intramolecular Cyclization | α-C-vinyl/allylnojirimycin | Cyclic carbamate, urea, guanidine fused rings | nih.gov |
| Iodocycloetherification | C-allyl iminosugar | Octahydrofuro[3,2-b]pyridine | nih.gov |
| sp2-Iminosugar Rearrangement | Cyclic iso(thio)urea/guanidine adducts of monosaccharides | Fused isourea, isothiourea, guanidine rings | semanticscholar.org |
| Intramolecular Cyclization of Thiourea Adducts | Nojirimycin α-C-glycoside thioureas | Bicyclic iminooxazolidines | csic.esacs.org |
| Multi-step synthesis | 1,5-Anhydro-D-glucitol | Bicyclo[2.2.2] octane (B31449) core | researchgate.netresearchgate.net |
Epimeric Forms and Deoxygenated Analogues (e.g., Fagomine)
The synthesis of epimeric and deoxygenated analogues of nojirimycin, such as fagomine (B1671860) (2-deoxynojirimycin), has been extensively explored to investigate structure-activity relationships and improve stability. Fagomine and its stereoisomers are important targets due to their biological activities.
A common strategy for synthesizing fagomine and its epimer, 4-epi-fagomine, utilizes glycal building blocks. nih.govbohrium.com Tri-O-benzyl-d-glucal or -galactal can be converted into 2-deoxyglycolactams. nih.govbohrium.com Subsequent reduction of the lactam is a critical step. The use of lithium triethylborohydride (Super-Hydride®) has been effective in reducing the N-Boc protected 2-deoxyglycolactam carbonyl to generate a lactamol, a key intermediate for fagomine synthesis. nih.govbohrium.comresearchgate.net
Another powerful technique for creating the piperidine ring of fagomine isomers is the ring-closing metathesis (RCM). acs.org An asymmetric synthesis of all four possible fagomine isomers has been achieved using RCM of a diene constructed from the D-serine-derived Garner aldehyde. acs.org Highly stereoselective syntheses of D-fagomine and 2-epi-fagomine (B1145410) have also been developed starting from 3,4,6-tri-O-benzyl-D-glucal. aurigeneservices.com A key intermediate is generated and then undergoes iodination with inversion of configuration, followed by intramolecular N-alkylation triggered by N-Boc deprotection to form the piperidine ring. aurigeneservices.com
The synthesis of α-1-C-substituted derivatives of fagomine has been accomplished through the ring-opening of an aziridine intermediate with various nucleophiles. This nine-step sequence starts from tri-O-benzyl-D-glucal. nih.gov Furthermore, divergent synthetic routes have been developed from common chiral scaffolds, allowing for the stereoselective synthesis of analogues like L-3-epi-fagomine. sorbonne-universite.fr These advanced synthetic methods provide access to a wide range of deoxygenated and epimeric iminosugars, which are crucial for probing enzyme active sites and developing more selective inhibitors. acs.org
Table 3: Synthetic Pathways to Fagomine and its Analogues
| Starting Material | Key Reaction(s) / Strategy | Target Analogue(s) | Reference(s) |
| Tri-O-benzyl-d-glucal / -galactal | Lactam formation, Super-Hydride® reduction | Fagomine, 4-epi-fagomine | nih.govbohrium.com |
| D-Serine-derived Garner aldehyde | Ring-Closing Metathesis (RCM) | All four fagomine isomers | acs.org |
| 3,4,6-tri-O-benzyl-D-glucal | Iodination with inversion, Intramolecular N-alkylation | D-fagomine, 2-epi-fagomine | aurigeneservices.com |
| Tri-O-benzyl-D-glucal | Aziridine ring-opening | α-1-C-substituted fagomine derivatives | nih.gov |
| Chiral lactone intermediate | Epoxidation, Regioselective ring-opening, Aminolysis | L-3-epi-fagomine | sorbonne-universite.fr |
Molecular Mechanisms of Glycosidase Inhibition by Beta D Nojirimycin Pyranose
Principles of Enzymatic Glycosidic Bond Hydrolysis and Transition State Mimicry
The inhibitory action of beta-D-nojirimycin pyranose is intrinsically linked to the fundamental mechanisms of glycosidase-catalyzed hydrolysis of glycosidic bonds. By mimicking the transition state of this reaction, the inhibitor binds with high affinity to the enzyme's active site, effectively blocking substrate access and turnover.
Differentiating Retaining and Inverting Glycosidase Mechanisms
Glycosidases are broadly classified into two major mechanistic groups based on the stereochemical outcome of the hydrolysis reaction: retaining and inverting glycosidases.
Retaining Glycosidases catalyze hydrolysis in a two-step, double-displacement mechanism. researchgate.net This process involves a covalent glycosyl-enzyme intermediate. In the first step, a nucleophilic carboxylate residue in the active site attacks the anomeric carbon, displacing the aglycone and forming the covalent intermediate. This step proceeds through an oxocarbenium ion-like transition state. In the second step, a second carboxylate residue, acting as a general base, activates a water molecule to hydrolyze the intermediate, releasing the sugar with the same anomeric configuration as the substrate.
Inverting Glycosidases employ a single-step, single-displacement mechanism. researchgate.net Here, two catalytic carboxylate residues are positioned further apart in the active site. One acts as a general acid, protonating the glycosidic oxygen, while the other acts as a general base, activating a water molecule for a direct nucleophilic attack on the anomeric carbon. This concerted reaction proceeds through an oxocarbenium ion-like transition state and results in the inversion of the anomeric stereochemistry.
Conformational Aspects of Transition State Analogues
The catalytic prowess of glycosidases stems from their ability to stabilize the highly energetic transition state of the glycosidic bond cleavage. This transition state is characterized by a flattened pyranose ring, typically in a half-chair or boat conformation, with significant oxocarbenium ion character.
This compound is a superb transition state analogue because its structure closely mimics these electronic and conformational features. The key to its inhibitory power lies in the substitution of the endocyclic oxygen with a nitrogen atom. At physiological pH, this nitrogen is protonated, conferring a positive charge that mimics the oxocarbenium ion character of the transition state. This charge is stabilized by the catalytic nucleophile in the active site of retaining glycosidases.
Furthermore, the geometry of the nojirimycin (B1679825) ring can be distorted upon binding to the enzyme, adopting a conformation that more closely resembles the flattened transition state of the natural substrate. This conformational mimicry, combined with the electrostatic similarity, results in a binding affinity for the enzyme that is several orders of magnitude greater than that of the actual substrate.
Comprehensive Analysis of Glycosidase Specificity and Inhibition Kinetics
This compound and its derivatives exhibit a broad spectrum of inhibitory activity against various glycosidases. The specificity and potency of inhibition are dictated by the precise structural and electronic complementarity between the inhibitor and the active site of a given enzyme.
Inhibition Profiles Against Alpha-Glucosidases (e.g., ER Alpha-Glucosidases I and II, Intestinal Maltase)
Beta-D-Nojirimycin and its deoxy derivative, 1-deoxynojirimycin (B1663644), are potent competitive inhibitors of several alpha-glucosidases. This inhibition is critical in various biological contexts, from glycoprotein (B1211001) processing in the endoplasmic reticulum (ER) to carbohydrate digestion in the intestine.
Intestinal Maltase , a component of the glucoamylase-maltase complex, is crucial for the final steps of starch digestion. 1-Deoxynojirimycin is a potent competitive inhibitor of human small intestinal glucoamylase-maltase, with Ki values of 0.8 µM for maltose (B56501) hydrolysis and 0.3-0.4 µM for the hydrolysis of maltooligosaccharides. nih.gov This inhibition is the basis for the therapeutic use of miglitol, an N-hydroxyethyl derivative of 1-deoxynojirimycin, in the management of type 2 diabetes.
| Enzyme | Inhibitor | Ki (µM) | IC50 (µM) | Inhibition Type | Source Organism |
| Alpha-Glucosidases | |||||
| Intestinal Glucoamylase-Maltase | 1-Deoxynojirimycin | 0.8 (for maltose) | Competitive | Human | |
| Intestinal Glucoamylase-Maltase | 1-Deoxynojirimycin | 0.3-0.4 (for maltooligosaccharides) | Competitive | Human | |
| Rice alpha-Glucosidase | 1-Deoxynojirimycin | Potent inhibitor | Rice | ||
| Yeast alpha-Glucosidase | 1-Deoxynojirimycin | Potent inhibitor | Yeast |
Inhibition Profiles Against Beta-Glucosidases (e.g., Glucocerebrosidase, Lysosomal Beta-Glucosidase)
Beta-D-Nojirimycin and its analogues also demonstrate significant inhibitory activity against various beta-glucosidases. This has implications for the treatment of lysosomal storage disorders such as Gaucher disease.
Glucocerebrosidase (GCase) , also known as lysosomal beta-glucosidase, is the enzyme deficient in Gaucher disease. Iminosugars, including derivatives of nojirimycin, are being investigated as pharmacological chaperones to rescue the function of mutant GCase. While specific Ki values for beta-D-nojirimycin against GCase are not consistently reported, various N-alkylated derivatives of 1-deoxynojirimycin have shown potent, competitive inhibition of human beta-glucocerebrosidase. nih.gov For example, N-butyl-deoxynojirimycin (miglustat) is an approved therapeutic for Gaucher disease.
The binding of 1-deoxynojirimycin to beta-glucosidases has been shown to be driven by a large and favorable enthalpy change. nih.gov The inhibitory species is believed to be the protonated form of the iminosugar. nih.gov
| Enzyme | Inhibitor | Ki (µM) | IC50 (µM) | Inhibition Type | Source Organism |
| Beta-Glucosidases | |||||
| Beta-Glucosidase | 1-Deoxynojirimycin | Potent inhibitor | Competitive | Thermotoga maritima | |
| Beta-Glucosidase | 1-Deoxynojirimycin | Potent inhibitor | Competitive | Sweet Almond | |
| Human Leukocyte Glucosylceramidase | Gluconolactone | 23 | 47 | Competitive | Human |
| Human Leukocyte Glucosylceramidase | Glucose | 1940 | 55300 | Uncompetitive | Human |
Inhibition of Other Carbohydrate-Active Enzymes (e.g., Glycosyltransferases, Glycogen (B147801) Phosphorylase, Hexosaminidases)
The inhibitory spectrum of beta-D-nojirimycin and its derivatives extends beyond glucosidases to other enzymes involved in carbohydrate metabolism.
Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties. Due to their structural similarity to the sugar donors, nojirimycin derivatives can act as inhibitors of these enzymes. researchgate.net For instance, N-butyldeoxygalactonojirimycin (NB-DGJ) has been shown to inhibit ceramide-specific glucosyltransferase. researchgate.net
Glycogen Phosphorylase , a key enzyme in glycogenolysis, is a target for the management of type 2 diabetes. While glucose itself is a natural inhibitor, more potent glucose analogues have been developed. Although direct inhibition of glycogen phosphorylase by beta-D-nojirimycin is not extensively documented, related compounds like 1-deoxynojirimycin have been shown to inhibit hepatic glycogenolysis in vivo, albeit this effect may not be due to direct inhibition of glycogen phosphorylase a. nih.govmdpi.com N-acetyl-beta-D-glucopyranosylamine, a glucose analogue, is a potent competitive inhibitor of glycogen phosphorylase with a Ki of 32 µM for the b form and 35 µM for the a form. nih.gov
Hexosaminidases are involved in the breakdown of complex sugars containing N-acetylhexosamine residues. Derivatives of nojirimycin have been synthesized and shown to be potent inhibitors of these enzymes.
Detailed Enzymatic Kinetic Studies of Nojirimycin Pyranose Interactions
The inhibitory effect of this compound and its derivatives on glycosidases has been quantified through detailed enzymatic kinetic studies. These investigations are crucial for understanding the potency and mechanism of inhibition, providing a foundation for further structural and computational analyses.
Determination of Inhibition Constants (Ki, IC50) and Binding Affinities
The potency of glycosidase inhibitors is commonly expressed by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. pdbj.org It is a practical measure of inhibitor potency, while the Ki value is a more fundamental measure of the binding affinity between the inhibitor and the enzyme.
For instance, a series of N-alkyl-1-deoxynojirimycin derivatives demonstrated α-glucosidase inhibitory activity with IC50 values ranging from 30.0 ± 0.6 µM to 2000 µM, compared to the standard acarbose (B1664774) with an IC50 of 822.0 ± 1.5 µM. nih.gov Kinetic studies revealed that some of these compounds act as competitive inhibitors, with Ki values of 10 µM, 52 µM, and 150 µM, respectively. nih.gov Another study on N-butyl 1-deoxy-D-gluco-homonojirimycin and N-butyl 1-deoxy-L-ido-homonojirimycin found them to be selective beta-glucosidase inhibitors with IC50 values in the millimolar range. researchgate.netnih.gov
Nojirimycin itself is a potent inhibitor of α- and β-glucosidases. tandfonline.com Novel glycosidase inhibitors, nojirimycin B and D-mannonic-delta-lactam, have shown powerful inhibitory activity against rat epididymal alpha-mannosidase and apricot beta-glucosidase. nih.gov The inhibitory activities of deoxynojirimycin (DNJ) and its derivatives have been extensively studied. For example, certain N-substituted DNJ derivatives show significant inhibition of yeast α-glucosidase, with IC50 values as low as 41 µM. nih.gov Specifically, miglitol, a DNJ derivative, has an IC50 of 41 µM against yeast α-glucosidase and 4 µM against almond β-glucosidase. nih.gov The parent 1-deoxynojirimycin has an IC50 of 134 µM against yeast α-glucosidase. nih.gov
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|
| N-alkyl-1-deoxynojirimycin derivative 43 | α-glucosidase | 30.0 ± 0.6 | 10 | Competitive |
| N-alkyl-1-deoxynojirimycin derivative 40 | α-glucosidase | Data Not Available | 52 | Competitive |
| N-alkyl-1-deoxynojirimycin derivative 34 | α-glucosidase | Data Not Available | 150 | Competitive |
| Acarbose (Standard) | α-glucosidase | 822.0 ± 1.5 | Data Not Available | Data Not Available |
| 1-Deoxynojirimycin (DNJ) | Yeast α-glucosidase | 134 | Data Not Available | Data Not Available |
| Miglitol (N-hydroxyethyl-DNJ) | Yeast α-glucosidase | 41 | Data Not Available | Data Not Available |
| Miglitol (N-hydroxyethyl-DNJ) | Almond β-glucosidase | 4 | Data Not Available | Data Not Available |
pH Dependence of Enzymatic Inhibition
The inhibitory activity of this compound and its analogs is often dependent on the pH of the environment. This is because the ionization states of both the inhibitor and the amino acid residues in the enzyme's active site can significantly influence their interaction. Studies on the pH-dependency of inhibition by related amino sugars suggest that inhibition often results from the formation of an ion-pair between the protonated inhibitor and a carboxylate group in the active site of the enzyme. researchgate.net
For many glycosidases, the pH dependence of inhibition by compounds like nojirimycin mirrors the pH dependence of the enzyme's catalytic activity. nih.gov This suggests that the inhibitor binds most effectively when the enzyme is in its catalytically active state. The pH dependence of catalysis and inhibition for the "family GH-1" beta-glucosidase from Thermotoga maritima suggests that the inhibitory species are protonated inhibitors that bind to enzymes where the acid/base and nucleophile residues are ionized. nih.govuwa.edu.au Calorimetric data indicates that one proton is released from the enzyme upon inhibitor binding at the optimal pH for catalysis (pH 5.8). nih.govuwa.edu.au
A key aspect of nojirimycin's inhibitory mechanism is its ability to mimic the transition state of the glycosidic bond cleavage. rsc.org The pH dependence of inhibition is a critical factor in evaluating how well an inhibitor mimics this transition state. A significant difference in the pH profiles for catalysis versus inhibition would suggest that the inhibitor is not a true transition state analog, as a catalytically inactive enzyme should not be able to bind the transition state effectively. nih.gov
Investigation of Thermodynamic Parameters of Binding
Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding, including the change in enthalpy (ΔH), entropy (ΔS), and the binding constant (Ka). These parameters provide a complete thermodynamic profile of the inhibitor-enzyme interaction.
Studies on the binding of 1-deoxynojirimycin (a close analog of nojirimycin) to β-glucosidases have revealed that the binding is driven by a large and favorable enthalpy change. nih.govuwa.edu.au This indicates that the formation of favorable interactions, such as hydrogen bonds, is a major driving force for binding. However, the greater inhibitory power of another iminosugar, isofagomine, compared to 1-deoxynojirimycin, is attributed to a significantly more favorable entropy of binding. nih.govuwa.edu.au
The thermodynamic data for the binding of 1-deoxynojirimycin to almond β-glucosidase shows that the interaction is enthalpically driven, meaning it is favorable in terms of bond energies. researchgate.net The binding of both 1-deoxynojirimycin and isofagomine to the beta-glucosidase from Thermotoga maritima is also driven by a large, favorable enthalpy. nih.gov The differences in their inhibitory strengths are reflected in their different thermodynamic signatures, including markedly different heat capacity values upon binding. nih.gov
| Inhibitor | Enzyme | ΔH (kcal/mol) | ΔS (cal/mol·K) | Driving Force |
|---|---|---|---|---|
| 1-Deoxynojirimycin | Almond β-glucosidase | Negative | Relatively small | Enthalpy |
| 1-Deoxynojirimycin | Thermotoga maritima β-glucosidase | Large and favorable | Data Not Available | Enthalpy |
| Isofagomine | Thermotoga maritima β-glucosidase | Large and favorable | More favorable than 1-Deoxynojirimycin | Enthalpy and Entropy |
Structural Biology and Computational Studies of Nojirimycin Pyranose-Enzyme Complexes
To understand the molecular basis of glycosidase inhibition by this compound, researchers have employed a combination of structural biology techniques and computational methods. These approaches provide detailed insights into the specific interactions between the inhibitor and the enzyme's active site.
X-ray Crystallography and Cryo-EM Analysis of Enzyme-Inhibitor Structures
X-ray crystallography has been instrumental in determining the three-dimensional structures of glycosidase-inhibitor complexes at atomic resolution. These structures reveal the precise orientation of the inhibitor within the active site and the network of hydrogen bonds and other interactions that contribute to its binding affinity.
The crystal structures of N-butyl- and N-nonyl-deoxynojirimycin bound to acid β-glucosidase show that both inhibitors bind at the active site. researchgate.net The imino sugar portion of the inhibitor forms hydrogen bonds with the side chains of active site residues, while the alkyl chains are oriented towards the entrance of the active site, where they engage in hydrophobic interactions. researchgate.net Similarly, the crystal structure of a derivative of nojirimycin, 6-amino-6-deoxy-5,6-di-N-(N'-octyliminomethylidene)nojirimycin, has been determined in complex with acid beta-glucosidase. nih.gov
The crystallographic structures of the native Thermotoga maritima beta-glucosidase and its complexes with isofagomine and 1-deoxynojirimycin have been resolved at approximately 2.1 Å resolution. nih.govuwa.edu.au These structures suggest that an additional ordering of bound solvent molecules may create an entropic penalty for the binding of 1-deoxynojirimycin that is not present for isofagomine. nih.govuwa.edu.au While Cryo-Electron Microscopy (Cryo-EM) is a powerful tool for determining the structure of large protein complexes, its specific application to this compound-enzyme complexes is not yet widely reported in the available literature.
Molecular Docking and Molecular Dynamics Simulations of Binding Events
Molecular docking and molecular dynamics (MD) simulations are computational techniques that complement experimental structural data. Docking predicts the preferred binding orientation of an inhibitor to an enzyme, while MD simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex over time.
Molecular docking studies of novel N-alkyl-deoxynojirimycin derivatives with α-glucosidase have shown that the most active inhibitors interact with the enzyme through a combination of hydrogen bonds, π-π stacking interactions, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov These simulations help to rationalize the structure-activity relationships observed in kinetic studies.
Molecular dynamics simulations on the nanosecond timescale have been used to study the binding mechanism of 1-deoxynojirimycin and isofagomine to β-glucosidase. nih.gov These simulations have provided insights into the protonation states of the inhibitor and key enzymatic residues, suggesting that 1-deoxynojirimycin binds as a conjugate acid. nih.gov The simulations also highlight the important role of the nucleophile carboxyl group in the enzyme's active site during inhibitor binding. nih.gov Furthermore, MD simulations have been employed to investigate the dioxidation of D-glucose by pyranose dehydrogenase, revealing that shape complementarity through nonpolar van der Waals interactions is a primary driving force for substrate binding. researchgate.net
Identification and Characterization of Key Active Site Residue Interactions (Hydrogen Bonds, Hydrophobic Contacts)
The potent inhibitory activity of this compound and its derivatives stems from their ability to mimic the structure of the natural carbohydrate substrate, allowing them to bind tightly within the active site of glycosidase enzymes. This binding is stabilized by a network of specific interactions between the inhibitor and key amino acid residues. X-ray crystallography and molecular docking studies have been instrumental in identifying these interactions, which primarily consist of hydrogen bonds and hydrophobic contacts.
In the case of an N-alkylated derivative of 1-deoxynojirimycin, a potent inhibitor of α-glucosidase, a complex web of hydrogen bonds is formed with active site residues. These include interactions with Glu276, Asp349, Arg439, His279, Glu304, Pro309, and Arg312 nih.gov. The hydroxyl groups of the pyranose ring, which correspond to those on a glucose molecule, are critical for forming these hydrogen bonds. Furthermore, hydrophobic interactions, such as π–π stacking, can occur between aromatic side chains of the inhibitor and residues like Phe300 and Phe157 in the enzyme's active site nih.gov.
| Enzyme | Inhibitor | Interacting Residues | Type of Interaction |
| α-Glucosidase | N-alkyl-deoxynojirimycin derivative | Glu276, Asp349, Arg439, His279, Glu304, Pro309, Arg312 | Hydrogen Bonds nih.gov |
| α-Glucosidase | N-alkyl-deoxynojirimycin derivative | Phe300, Phe157 | π–π Stacking nih.gov |
| Glucosidase | 1-Deoxynojirimycin | Asparagine 163, Glutamate 349 | Electrostatic Interactions researchgate.net |
| β-D-Glucan glucohydrolase | Phenylaminomethyl-substituted glucoimidazole | Tryptophan residues | Hydrophobic Contacts nih.gov |
Elucidation of Protonation States within the Enzyme-Inhibitor Complex
A critical factor in the mechanism of glycosidase inhibition by iminosugars like this compound is the protonation state of the ring nitrogen atom upon binding. It has long been presumed that the nitrogen atom becomes protonated within the acidic environment of the glycosidase active site, thereby mimicking the charge and geometry of the oxocarbenium-ion transition state of the natural substrate researchgate.net. This charge-charge interaction with a catalytic carboxylate residue in the active site is thought to be a major contributor to the high binding affinity.
However, detailed investigations have revealed that this is not a universal mechanism. The protonation state of the inhibitor-enzyme complex is more nuanced and can vary depending on the specific enzyme, the pKa of the inhibitor, and the surrounding pH nih.gov. For instance, studies on the binding of 1-deoxynojirimycin and isofagomine to β-glucosidase from Thermotoga maritima suggest that the inhibitory species are indeed the protonated forms of the inhibitors nih.gov. Similarly, derivatives of 1-deoxynojirimycin were found to be protonated by human acid β-glucosidase when bound, even if they were largely unprotonated in solution outside the enzyme researchgate.net.
Conversely, research using fluorescently-labeled N-alkylated analogues of 1-deoxynojirimycin with β-glucosidase from the fungus Phanerochaete chrysosporium demonstrated that the inhibitor can bind in its neutral, unprotonated form nih.gov. In this scenario, it is proposed that a proton is transferred to a nearby acidic residue (a carboxylate) in the enzyme's active site nih.gov. This finding challenges the traditional view, suggesting that a strong acid-base interaction is not always the primary stabilizing force. The determination of whether the inhibitor is protonated is often linked to its basicity; more basic inhibitors are more likely to be protonated in the active site nih.gov. These differing observations underscore the complexity of the enzyme-inhibitor interaction, where the distribution of protons within the active site can be finely tuned.
| Enzyme | Inhibitor | Observed Protonation State of Inhibitor Nitrogen | Key Finding |
| Human acid β-glucosidase (GCase) | 1-Deoxynojirimycin derivatives | Protonated | The enzyme protonates the inhibitor upon binding researchgate.net. |
| Thermotoga maritima β-glucosidase | 1-Deoxynojirimycin | Protonated | The inhibitory species is the protonated form of the iminosugar nih.gov. |
| Phanerochaete chrysosporium β-glucosidase | N-alkylated 1-deoxynojirimycin analogues | Unprotonated | The inhibitor binds in its neutral amine form, while an active site carboxylate is protonated nih.gov. |
| Endoglucanase | Isofagomine derivative | Protonated | The secondary amine functional group was found to be protonated in the complex nih.gov. |
Cellular and Biological Effects of Beta D Nojirimycin Pyranose Non Clinical Focus
Investigation of Cellular Uptake Mechanisms and Intracellular Distribution of Iminosugars
Iminosugars, due to their structural similarity to carbohydrates, exhibit efficient cellular uptake. mdpi.com Their water-soluble nature facilitates their administration and absorption. mdpi.com Studies suggest that they can take advantage of cellular transport mechanisms designed for handling carbohydrates, which may also enable their passage across the blood-brain barrier. mdpi.com
The modification of the iminosugar structure, such as the addition of N-alkyl side chains, can influence their cellular uptake and biological activity. For instance, the addition of bulky groups to the core structure has been observed to improve the cellular uptake of some iminosugar derivatives. nih.gov Research on N-alk(en)ylated deoxynojirimycin (DNJ) analogues in HL60 cells demonstrated that derivatives with different side chain lengths have varied access to intracellular compartments. N-butyl- and N-nonyl-DNJ were able to inhibit endoplasmic reticulum (ER) glucosidases, whereas the longer-chain octadecyl-DNJ did not, suggesting a lack of access to the ER lumen for the latter. nih.gov
Fluorescently tagged iminosugar analogues have been developed to visualize their intracellular journey. These studies provide direct evidence of their localization within specific cellular organelles, aiding in the understanding of their mechanism of action at a subcellular level.
| Compound | Cell Line | Observed Intracellular Location | Key Finding |
| N-butyl-deoxynojirimycin | HL60 | Endoplasmic Reticulum | Able to access the ER lumen and inhibit glucosidases. nih.gov |
| N-nonyl-deoxynojirimycin | HL60 | Endoplasmic Reticulum | Able to access the ER lumen and inhibit glucosidases. nih.gov |
| Octadecyl-deoxynojirimycin | HL60 | Not in Endoplasmic Reticulum | Lack of ER lumen access prevented glucosidase inhibition. nih.gov |
Modulation of Glycoprotein (B1211001) Quality Control and Folding Pathways in the Endoplasmic Reticulum
The endoplasmic reticulum is a primary site for the synthesis and folding of secretory and membrane-bound proteins. A significant portion of these proteins undergo N-linked glycosylation, a critical post-translational modification for their proper maturation and function. nih.govmdpi.com Beta-D-Nojirimycin pyranose and its analogues, particularly 1-deoxynojirimycin (B1663644) (DNJ), are potent competitive inhibitors of ER α-glucosidases I and II. nih.govnih.gov These enzymes are essential for the initial trimming of glucose residues from the N-linked glycan (Glc3Man9GlcNAc2) precursor that is transferred to nascent polypeptide chains. nih.gov
The inhibition of these glucosidases disrupts the calnexin (B1179193)/calreticulin (B1178941) (CNX/CRT) cycle, a major glycoprotein quality control system in the ER. caister.com This cycle relies on the recognition of monoglucosylated glycans by the lectin chaperones calnexin and calreticulin to facilitate proper protein folding. mdpi.comnih.gov By preventing the removal of glucose residues, nojirimycin (B1679825) derivatives impede the interaction between glycoproteins and these chaperones, thereby disrupting the folding process. nih.gov This interference can lead to an accumulation of misfolded proteins, triggering an ER stress response known as the unfolded protein response (UPR). nih.govmdpi.com
The process of N-linked glycosylation begins in the ER with the transfer of a large, pre-assembled oligosaccharide (Glc3Man9GlcNAc2) to asparagine residues on a nascent polypeptide. nih.gov For the glycoprotein to fold correctly and eventually exit the ER, this oligosaccharide must undergo a series of trimming steps. The first and crucial step is the sequential removal of the three terminal glucose residues by α-glucosidase I and II. nih.gov
Nojirimycin and deoxynojirimycin (dNM) directly interfere with this trimming process. embopress.org Treatment of cells with dNM leads to the inhibition of glucosidase I and/or II, resulting in glycoproteins retaining their glucose residues. embopress.org This contrasts with the effect of nojirimycin (NM) treatment, which can result in the transfer of significantly shortened oligosaccharide side chains to the protein. embopress.org The inhibition of glucosidase activity by dNM analogues like N-butyl- and N-nonyl-DNJ has been shown to result in the appearance of free glucosylated oligosaccharides (FOS) in the cytosol. nih.gov This is believed to occur when glycoproteins with retained glucose residues are exported from the ER due to misfolding or prolonged retention and are subsequently processed by other cellular enzymes. nih.gov
The disruption of glycan trimming and the CNX/CRT cycle has significant consequences for protein conformation, leading to misfolding. nih.gov Misfolded or incompletely folded proteins are typically retained within the ER quality control system and may be targeted for ER-associated degradation (ERAD), a process that removes and degrades aberrant proteins via the proteasome. mdpi.com The inhibition of α-glucosidases can lead to glycoproteins being incorrectly folded, which in turn increases their trafficking to the proteasome. nih.gov
The effects of nojirimycin derivatives on protein trafficking and secretion are often selective and protein-dependent. embopress.org In studies using human hepatoma (Hep G2) cells, treatment with deoxynojirimycin markedly reduced the secretion rate of certain glycoproteins like α1-protease inhibitor and ceruloplasmin, while having no effect on the export of others such as fibronectin and albumin (which is not glycosylated). howard.edu For the affected proteins, the block in transport occurred at the level of the rough ER, preventing their movement to the Golgi apparatus. howard.edu Similarly, in IgD- and IgM-producing cells treated with dNM, the secretion of IgD was blocked, but not that of IgM. embopress.org Furthermore, in Daudi cells, dNM treatment led to the accelerated degradation of HLA-A, B, C heavy chains. embopress.org These findings underscore that the requirement of glucose trimming for proper ER exit is not universal for all glycoproteins. howard.edu
| Glycoprotein | Cell Line | Effect of Deoxynojirimycin Treatment | Reference |
| α1-Protease Inhibitor | Hep G2 | Markedly reduced rate of secretion; transport inhibited in RER | howard.edu |
| Ceruloplasmin | Hep G2 | Markedly reduced rate of secretion | howard.edu |
| Fibronectin | Hep G2 | No effect on secretion | howard.edu |
| Albumin | Hep G2 | No effect on secretion (non-glycosylated) | howard.edu |
| IgD | IgD-producing cells | Secretion blocked | embopress.org |
| IgM | IgM-producing cells | Secretion unaffected | embopress.org |
| HLA-A, B, C heavy chains | Daudi | Accelerated degradation | embopress.org |
Role in Cellular Carbohydrate Metabolism and Metabolic Pathway Regulation
Beyond its effects on glycoprotein processing, 1-deoxynojirimycin (DNJ), the derivative of nojirimycin, plays a significant role in regulating cellular carbohydrate metabolism. iomcworld.comresearchgate.net Research has shown that DNJ can influence glucose transport and modulate key enzymatic pathways involved in glucose homeostasis. iomcworld.comrsc.org
Studies in mice have demonstrated that DNJ can down-regulate the mRNA and protein expression of intestinal glucose transporters, specifically the sodium/glucose cotransporter 1 (SGLT1) and glucose transporter 2 (GLUT2), thereby inhibiting intestinal glucose absorption. iomcworld.comresearchgate.net Concurrently, DNJ has been shown to accelerate hepatic glucose metabolism. iomcworld.comresearchgate.net It achieves this by increasing the activity, mRNA, and protein levels of key hepatic glycolysis enzymes, including glucokinase (GK), phosphofructokinase (PFK), and pyruvate (B1213749) kinase (PK). iomcworld.comresearchgate.net In contrast, it decreases the expression of enzymes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase). iomcworld.comresearchgate.net The increased activity of glycolysis enzymes appears to result from an increase in their protein expression rather than direct enzymatic activation by DNJ. iomcworld.comresearchgate.net These actions collectively contribute to the modulation of systemic glucose levels.
| Metabolic Pathway | Key Enzymes/Transporters | Effect of Deoxynojirimycin (DNJ) | Observed Outcome | Reference |
| Intestinal Glucose Absorption | SGLT1, GLUT2, Na+/K+-ATPase | Down-regulation of mRNA and protein expression | Inhibition of glucose absorption | iomcworld.comrsc.org |
| Hepatic Glycolysis | Glucokinase (GK), Phosphofructokinase (PFK), Pyruvate Kinase (PK) | Increased activity, mRNA, and protein levels | Acceleration of hepatic glucose metabolism | iomcworld.comrsc.org |
| Hepatic Gluconeogenesis | PEPCK, G-6-Pase | Decreased expression | Reduction of hepatic glucose production | iomcworld.comrsc.org |
Furthermore, DNJ has been found to enhance hepatic insulin (B600854) sensitivity by strengthening the insulin-stimulated PKB/GSK-3β signaling pathway. nih.gov This modulation of signaling cascades, combined with its direct effects on metabolic enzymes, highlights the multifaceted role of nojirimycin derivatives in the regulation of cellular carbohydrate metabolism. nih.gov
Beta D Nojirimycin Pyranose As a Tool in Glycobiology Research
Applications in Probing Glycosidase Function, Substrate Specificity, and Mechanism
Beta-D-Nojirimycin and its analogues, such as 1-deoxynojirimycin (B1663644) (DNJ), are powerful competitive inhibitors of a wide range of glycosidases. researchgate.netnih.gov Their structural resemblance to the natural monosaccharide substrates, with a nitrogen atom replacing the endocyclic oxygen, allows them to bind tightly to the enzyme's active site. nih.gov This inhibitory action is primarily due to their ability to mimic the charge and shape of the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. researchgate.net By studying how different nojirimycin (B1679825) derivatives inhibit specific glycosidases, researchers can gain valuable insights into the function, substrate specificity, and catalytic mechanism of these enzymes.
The specificity of inhibition can be finely tuned by modifying the structure of the nojirimycin core. For instance, the addition of different alkyl or aromatic groups to the imino nitrogen or other positions on the pyranose ring can dramatically alter the inhibitory profile of the compound. nih.govacs.org This has been systematically explored to develop highly selective inhibitors for particular glycosidases, which can then be used to probe the function of that specific enzyme in a complex biological system without affecting others.
A study on nojirimycin α-C-glycoside derivatives demonstrated this principle by testing a panel of synthesized compounds against various α- and β-glucosidases. The results, summarized in the table below, show how subtle changes in the N-substituent and C-glycoside appendage lead to significant differences in inhibitory constants (Kᵢ), highlighting the precise molecular recognition required for potent inhibition. For example, the α-C-Propyl nojirimycin derivative is a micromolar inhibitor of rice α-glucosidase, but adding an N-butyl substituent not only abolishes this activity but also introduces weak inhibition of a bovine β-glucosidase. acs.org Such studies are crucial for mapping the topology and chemical nature of enzyme active sites.
Inhibition Constants (Kᵢ) of Nojirimycin Derivatives Against Various Glycosidases
| Compound | N-Substituent | C-Glycoside | Enzyme | Origin | Kᵢ (μM) |
|---|---|---|---|---|---|
| 13 | H | Propyl | α-glucosidase | Rice | 11 ± 1 |
| 13 | H | Propyl | α-glucosidase | Aspergillus niger | 134 ± 11 |
| 13 | H | Propyl | α-glucosidase | Baker's yeast | 196 ± 15 |
| 19 | Butyl | Propyl | β-glucosidase | Bovine liver | 117 ± 12 |
| 19 | Butyl | Propyl | α-glucosidase | Rice | > 2000 |
These structure-activity relationship (SAR) studies, enabled by synthetic derivatives of nojirimycin, are fundamental to understanding the catalytic mechanisms of glycosidases. By identifying which functional groups on the inhibitor enhance or diminish binding, researchers can infer the complementary interactions within the enzyme's active site that are responsible for substrate recognition and catalysis.
Development and Utilization of Activity-Based Probes (ABPs) Derived from Nojirimycin
Building upon the inhibitory scaffold of nojirimycin, researchers have developed activity-based probes (ABPs) to visualize and quantify active glycosidase populations in complex biological samples. These probes are powerful tools for functional proteomics and drug discovery. ABPs derived from nojirimycin typically consist of three key components: the nojirimycin core for enzyme recognition, a reactive group for covalent modification of the enzyme's active site, and a reporter tag (such as a fluorophore or biotin) for detection and quantification.
A significant advancement in this area has been the creation of fluorescent ABPs for high-throughput screening of glycosidase inhibitors. For example, fluorescently-tagged deoxynojirimycin derivatives have been designed to report on the activity of specific human lysosomal glycosidases, such as glucosylceramidase (GBA1) and α-glucosidase (GAA). These probes allow for the rapid screening of large compound libraries to identify selective inhibitors for these enzymes, which are implicated in lysosomal storage disorders like Gaucher and Pompe disease, respectively.
The design of these probes is highly specific. For instance, a probe might be engineered to bind selectively to GBA1 without interacting with other retaining β-glucosidases present in the same tissue, such as GBA2 and GBA3. This selectivity is crucial for accurately profiling the activity of a single enzyme in a complex proteome. The utility of these probes has been demonstrated in fluorescence polarization activity-based protein profiling (FluoPol-ABPP) assays. In these assays, the binding of a fluorescent ABP to its target enzyme results in a high fluorescence polarization signal. The displacement of the probe by a competitive inhibitor from a screening library leads to a decrease in this signal, allowing for the identification and quantification of potent and selective inhibitors.
Integration in Glycoarray and Glycoconjugate Interaction Studies
While nojirimycin derivatives are not typically immobilized on glycoarrays as ligands themselves, they serve as critical tools in solution-phase assays to probe the specificity of interactions involving glycoconjugates. By inhibiting the glycosidases responsible for glycan processing, nojirimycin can be used to alter the glycan structures on glycoproteins and glycolipids. nih.govembopress.org These modified glycoconjugates can then be used in interaction studies to understand how specific carbohydrate structures mediate biological recognition events.
For example, cells can be cultured in the presence of deoxynojirimycin to inhibit α-glucosidases I and II, which are crucial for the trimming of N-linked glycans in the endoplasmic reticulum. nih.gov This treatment results in the production of glycoproteins with immature, high-mannose type N-glycans instead of the complex-type glycans they would normally carry. By comparing the binding of these modified glycoproteins to lectins, antibodies, or other carbohydrate-binding proteins with their normally glycosylated counterparts, researchers can determine the importance of complex-type N-glycans for a specific interaction.
This approach has been used to study the role of N-linked glycosylation in the biosynthesis and function of various membrane and secretory glycoproteins, such as immunoglobulins (IgD and IgM) and HLA antigens. nih.govembopress.org Treatment with deoxynojirimycin was shown to inhibit the trimming of oligosaccharide side chains, which in some cases affected protein folding, stability, and secretion. nih.gov These studies demonstrate how nojirimycin can be used to dissect the functional role of specific glycan structures on glycoconjugates, providing insights that are complementary to traditional glycoarray analyses. By modulating the glycome of cells or tissues, nojirimycin allows for a dynamic investigation of how changes in glycosylation impact the vast network of glycoconjugate interactions that regulate cellular processes. nih.gov
Advanced Spectroscopic and Bioanalytical Methodologies for Investigating Nojirimycin Interactions in Biological Systems
A variety of sophisticated analytical techniques are employed to characterize the interactions between nojirimycin pyranose derivatives and their target glycosidases at the molecular level. These methods provide detailed information on binding thermodynamics, kinetics, and the precise structural basis of inhibition.
X-ray Crystallography has been instrumental in visualizing how nojirimycin derivatives bind to the active sites of glycosidases. Crystal structures of enzyme-inhibitor complexes have been solved at high resolution, revealing the specific hydrogen bonds and hydrophobic interactions that govern inhibitor binding. For example, the crystal structures of N-butyl-deoxynojirimycin (NB-DNJ) and N-nonyl-deoxynojirimycin (NN-DNJ) in complex with human acid β-glucosidase (GlcCerase) have provided insights into how these inhibitors occupy the active site. These studies show the imino sugar portion making key hydrogen bonds with catalytic residues, while the N-alkyl chains extend towards the active site entrance, forming hydrophobic interactions. This structural information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for studying these interactions. It can be used to determine the structure of nojirimycin derivatives in solution and to map their binding interface on the target enzyme. 1D and 2D NMR experiments can provide information on the conformation of the inhibitor and can identify which atoms are involved in the binding event through chemical shift perturbation analysis.
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction. By measuring the heat released or absorbed during the binding of a nojirimycin derivative to a glycosidase, ITC can directly determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated. These thermodynamic signatures offer a deeper understanding of the forces driving the interaction, distinguishing between enthalpy-driven and entropy-driven binding events for different inhibitors.
Surface Plasmon Resonance (SPR) is a label-free, real-time bioanalytical technique used to measure the kinetics of binding. In a typical SPR experiment, the target glycosidase is immobilized on a sensor chip, and a solution containing the nojirimycin derivative is flowed over the surface. The binding of the inhibitor to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the precise determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Bioanalytical Techniques for Studying Nojirimycin-Glycosidase Interactions
| Technique | Information Obtained | Key Findings |
|---|---|---|
| X-ray Crystallography | 3D structure of enzyme-inhibitor complex | Reveals specific hydrogen bonding and hydrophobic interactions in the active site. |
| NMR Spectroscopy | Inhibitor conformation, binding interface | Determines solution structure of inhibitors and identifies residues involved in binding. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS) | Quantifies the thermodynamic forces driving the inhibitor-enzyme interaction. |
| Surface Plasmon Resonance (SPR) | Association (kₐ) and dissociation (kₑ) rates, affinity (Kₑ) | Provides real-time kinetic data of the binding event. |
| Mass Spectrometry (MS) | Identification and quantification of glycans | Used to analyze changes in glycosylation patterns on proteins after inhibitor treatment. |
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is essential for analyzing the effects of nojirimycin on the glycome. While not a direct measure of the inhibitor-enzyme interaction, it is a critical tool for assessing the downstream consequences of glycosidase inhibition, such as changes in the N-linked glycan profiles of glycoproteins.
Together, these advanced methodologies provide a comprehensive picture of how beta-D-nojirimycin pyranose and its derivatives interact with glycosidases, from the atomic details of the binding site to the thermodynamic and kinetic profiles of the interaction, and the resulting changes in cellular glycosylation.
Future Research Directions in Beta D Nojirimycin Pyranose Research
Rational Design of Highly Selective and Potent Glycosidase Inhibitors
A primary objective in the evolution of nojirimycin-based therapeutics is the rational design of analogues with enhanced potency and, crucially, greater selectivity for specific glycosidase targets. The broad-spectrum activity of early iminosugars like nojirimycin (B1679825) and 1-deoxynojirimycin (B1663644) (DNJ), while demonstrating their potential, also presents challenges due to potential off-target effects. nih.govresearchgate.net Research is now focused on modifying the core nojirimycin structure to achieve precise targeting.
A key strategy involves the derivatization of the ring nitrogen atom. Studies on N-alkyl-DNJ derivatives have shown that the nature of the substituent significantly influences inhibitory activity and selectivity. nih.govresearchgate.net For example, a series of N-alkyl-DNJ derivatives demonstrated a wide range of α-glucosidase inhibitory activity, with IC50 values from 30.0 µM to 2000 µM, compared to the standard acarbose (B1664774) at 822.0 µM. nih.gov The most active compound in this series was approximately 27 times more potent than acarbose, underscoring the impact of N-alkylation. nih.gov
Similarly, N-benzyl-deoxynojirimycin derivatives (NB-DNJDs) have been designed and synthesized to obtain highly active α-glucosidase inhibitors. nih.gov Structure-activity relationship (SAR) analyses revealed that substitutions on the benzyl (B1604629) ring are critical; methoxy (B1213986) and hydroxyl groups tend to increase activity, while halogen substitutions can decrease it. nih.gov One derivative, 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol, exhibited the highest activity with an IC50 value of 0.207 mM, which was significantly lower than that of acarbose (0.353 mM). nih.gov
Future work will continue to explore these structure-activity relationships, aiming to create inhibitors that can distinguish between closely related enzymes, such as different α-glucosidases located in various tissues or cellular compartments. aber.ac.uk A design strategy focusing on the shape and characteristics of accessory binding pockets, like the alkyl chain storage site in lysosomal acid α-glucosidase (GAA), can lead to highly selective inhibitors. aber.ac.uk This approach yielded an inhibitor with remarkable selectivity for GAA, demonstrating the potential of designing ligands that exploit subtle differences in enzyme active sites. aber.ac.uk
Table 1: Inhibitory Activity of Selected Deoxynojirimycin (DNJ) Derivatives
| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
|---|---|---|---|---|
| N-alkyl-DNJ Derivative 43 | α-Glucosidase | 30.0 ± 0.6 | Acarbose | 822.0 ± 1.5 |
| NB-DNJD Compound 18a | α-Glucosidase | 207 ± 110 | Acarbose | 353 ± 90 |
| Phenyltriazole-DNJ Hybrid 19 | α-Glucosidase | 11 ± 1 | DNJ | 155 ± 15 |
This table presents the half-maximal inhibitory concentration (IC50) values for various rationally designed DNJ derivatives against their target glycosidases, compared to reference compounds.
Discovery and Characterization of Novel Glycosidase Targets
While the inhibitory effects of nojirimycin and its derivatives on α-glucosidases are well-documented, particularly in the context of diabetes management, ongoing research seeks to identify and validate novel glycosidase targets for these iminosugars. researchgate.netresearchgate.net This expansion of potential targets opens avenues for new therapeutic applications.
One significant area of investigation is viral infections. Many enveloped viruses, including influenza, dengue, and SARS-CoV-2, rely on host endoplasmic reticulum (ER) α-glucosidases I and II for the proper folding of their glycoproteins. acs.orgnih.gov Iminosugars that inhibit these host enzymes can prevent viral maturation, offering a broad-spectrum antiviral strategy that may be less susceptible to viral mutations. acs.orgnih.gov The development of iminosugar derivatives with high potency against ER α-glucosidase I has yielded candidates with significant anti-SARS-CoV-2 activity in vitro. nih.gov
Beyond glucosidases, nojirimycin derivatives have been found to inhibit other glycosidases. For instance, α-galactosidase A has been identified as a potential drug target, and iminosugars are being explored for their inhibitory activity against this enzyme. nih.gov Similarly, mannosidases are another class of enzymes targeted by iminosugar derivatives like swainsonine. nih.gov Furthermore, specific derivatives have been developed to potently inhibit non-lysosomal glucosylceramidase, an enzyme involved in ceramide-mediated signaling, at nanomolar concentrations without affecting other glucosidases. amsterdamumc.nl Glycosyltransferases, which are responsible for synthesizing oligosaccharides, also represent a promising class of targets for iminosugars, with potential applications in cancer and infectious diseases. rsc.org
The discovery of these new targets often involves screening iminosugar libraries against panels of different glycosidases and other carbohydrate-processing enzymes. au.dk Characterizing the inhibitory profile of existing and novel nojirimycin analogues will be crucial for repurposing these compounds and developing new therapies for a wider range of diseases.
Innovation in Synthetic Methodologies for Complex Iminosugar Architectures
The therapeutic potential of nojirimycin and its analogues has spurred significant innovation in synthetic chemistry to create more complex and diverse iminosugar structures. Traditional chemical synthesis of these polyhydroxylated alkaloids can be challenging, often requiring multiple protection and deprotection steps. livescience.io Modern strategies increasingly focus on efficiency, stereoselectivity, and the ability to generate diverse molecular architectures.
Chemoenzymatic synthesis has emerged as a powerful approach, combining the precision of biocatalysis with the flexibility of chemical reactions. livescience.ioacs.org This strategy can produce complex, densely functionalized iminosugars without the need for cumbersome protecting groups. acs.org For example, enzyme cascades using transaminases and oxidoreductases can transform minimally protected monosaccharides into various iminosugar scaffolds. livescience.io This biomimetic approach is inspired by natural biosynthetic pathways. livescience.io
Other innovative methods focus on the efficient construction of the core piperidine (B6355638) ring and its stereocontrolled functionalization. One such strategy involves the partial reduction of sugar-derived lactams using Schwartz's reagent, followed by a tandem nucleophilic addition. mdpi.com This allows for the synthesis of amino-modified iminosugars like ADMDP (2(R),3(R),4(R),5(R)-2-aminomethyl-piperidine-3,4,5-triol). mdpi.com Another approach utilizes a bicyclic carbamate-type sp2-iminosugar as a versatile starting material to produce nojirimycin α-C-glycoside derivatives with high stereoselectivity. researchgate.net Furthermore, one-pot iminium ion-based strategies have been developed for creating novel hybrid molecules based on the iminosugar framework. researchgate.net These advanced methodologies are crucial for building libraries of complex iminosugars needed for screening and optimizing therapeutic leads. nih.gov
Elucidation of In Vivo Biosynthetic Pathways of Nojirimycin and Related Iminosugars
Understanding how nojirimycin and related iminosugars are produced in nature provides critical knowledge for their biotechnological production. These compounds are naturally synthesized by a range of plants and microorganisms, most notably bacteria of the genus Streptomyces. nih.govmdpi.com Research into the biosynthetic gene clusters (BGCs) responsible for their production is a key area of future investigation.
Genome analysis of Streptomyces nojiriensis, the original producer of nojirimycin, has confirmed the presence of a BGC for this azasugar. nih.govresearchgate.net In-depth analysis has revealed the production of both nojirimycin and its more stable derivative, 1-deoxynojirimycin (DNJ). nih.gov Comparative genomics across thousands of Streptomyces genomes has shown that while homologs of some biosynthetic genes (like gabT1 and gutB1) are common, others are found in only a fraction of strains, suggesting diverse pathways may exist for producing different types of iminosugars. nih.gov
Elucidating these pathways step-by-step is essential for metabolic engineering. By identifying all the enzymes involved and understanding their functions, it becomes possible to transfer these BGCs into more suitable production hosts. nih.gov The use of heterologous hosts, such as engineered strains of Streptomyces or Corynebacterium glutamicum, could overcome the limitations of low yields from native producers. researchgate.netnih.gov Furthermore, a detailed understanding of the biosynthesis could enable the creation of "unnatural" natural products through combinatorial biosynthesis, where genes from different pathways are combined to generate novel iminosugar structures. nih.gov Metagenomic approaches, which involve screening environmental DNA for new biosynthetic enzymes, also hold promise for discovering novel iminosugar production pathways. ugent.be
Advancements in Computational Glycobiology for Inhibitor Discovery and Optimization
Computational methods are becoming indispensable tools for accelerating the discovery and optimization of nojirimycin-based inhibitors. Molecular modeling and in silico screening allow researchers to predict how different iminosugar derivatives will interact with their target enzymes, saving significant time and resources compared to traditional laboratory screening. nih.govnih.gov
Molecular docking is a widely used technique to simulate the binding of a ligand (the iminosugar inhibitor) to the active site of its protein target (the glycosidase). nih.govscielo.br These simulations can predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitor's potency. nih.gov For example, docking studies of an N-benzyl DNJ derivative with α-glucosidase revealed that hydrogen bonds and an arene-arene interaction were responsible for its high inhibitory activity. nih.gov This information is invaluable for rationally designing new derivatives with improved binding affinity.
Beyond simple docking, more advanced computational strategies are being employed. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. researchgate.net A robust QSAR model can then be used to predict the inhibitory potential of newly designed, unsynthesized compounds. researchgate.net Additionally, methods like Site Identification by Ligand Competitive Saturation (SILCS) can be used to build quantitative predictive models of inhibitor binding, further aiding in the optimization of lead compounds. nih.gov These computational approaches, combined with experimental validation, create a powerful workflow for the efficient development of highly selective and potent beta-D-nojirimycin pyranose-based drugs. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | Nojirimycin (NJ) |
| 1-Deoxynojirimycin | DNJ, 1,5-Dideoxy-1,5-imino-D-glucitol |
| Acarbose | - |
| 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol | NB-DNJD Compound 18a |
| Swainsonine | - |
| 2(R),3(R),4(R),5(R)-2-aminomethyl-piperidine-3,4,5-triol | ADMDP |
| α-1-C-heptyl-1,4-dideoxy-1,4-imino-l-arabinitol | α-1-C-heptyl-LAB |
| Miglitol | N-hydroxyethyl-DNJ |
| Miglustat | N-butyl-DNJ, Zavesca® |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
